molecular formula C9H16O3 B13507582 rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis

Cat. No.: B13507582
M. Wt: 172.22 g/mol
InChI Key: DERCSYDJGONUOX-SFYZADRCSA-N
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Description

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis is a chemical compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol . This compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. It is commonly used in research and development for various applications in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves several steps. One common method includes the esterification of 3-hydroxycyclohexaneacetic acid with methanol in the presence of an acid catalyst. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then interact with different biological pathways, exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

rac-Methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate, cis can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties .

Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-[(1R,3S)-3-hydroxycyclohexyl]acetate

InChI

InChI=1S/C9H16O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7-8,10H,2-6H2,1H3/t7-,8+/m1/s1

InChI Key

DERCSYDJGONUOX-SFYZADRCSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CCC[C@@H](C1)O

Canonical SMILES

COC(=O)CC1CCCC(C1)O

Origin of Product

United States

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